molecular formula C4H6Br2O2 B15343274 1,4-Dioxane dibromide

1,4-Dioxane dibromide

Cat. No.: B15343274
M. Wt: 245.90 g/mol
InChI Key: HZDLDQRLDYAQRU-UHFFFAOYSA-N
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Description

1,4-Dioxane dibromide is an organic compound with the molecular formula C₄H₆Br₂O₂. It is a derivative of 1,4-dioxane, where two bromine atoms are introduced into the dioxane ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxane dibromide can be synthesized through the bromination of 1,4-dioxane. The reaction typically involves the use of bromine (Br₂) as the brominating agent. The process is carried out in an inert solvent such as carbon tetrachloride (CCl₄) under controlled conditions to ensure the selective bromination of the dioxane ring .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxane dibromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. Common products include substituted dioxane derivatives and brominated organic compounds.

Scientific Research Applications

1,4-Dioxane dibromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-dioxane dibromide involves its reactivity as an electrophile. The bromine atoms in the compound can participate in electrophilic addition reactions, where they interact with nucleophiles to form new chemical bonds. This reactivity is facilitated by the electron-withdrawing nature of the bromine atoms, which makes the dioxane ring more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its specific reactivity and the presence of two bromine atoms in the dioxane ring. This makes it a valuable reagent in organic synthesis, particularly for bromination reactions. Its ability to form stable complexes with various nucleophiles and its versatility in different chemical reactions set it apart from other similar compounds .

Properties

Molecular Formula

C4H6Br2O2

Molecular Weight

245.90 g/mol

IUPAC Name

2,3-dibromo-1,4-dioxane

InChI

InChI=1S/C4H6Br2O2/c5-3-4(6)8-2-1-7-3/h3-4H,1-2H2

InChI Key

HZDLDQRLDYAQRU-UHFFFAOYSA-N

Canonical SMILES

C1COC(C(O1)Br)Br

Origin of Product

United States

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